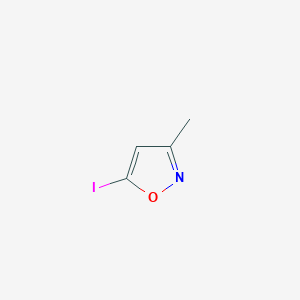

![molecular formula C9H9N3O2 B3094821 7H-吡咯并[2,3-d]嘧啶-6-羧酸乙酯 CAS No. 1260860-81-8](/img/structure/B3094821.png)

7H-吡咯并[2,3-d]嘧啶-6-羧酸乙酯

描述

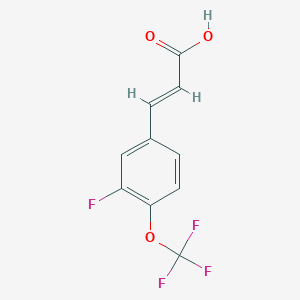

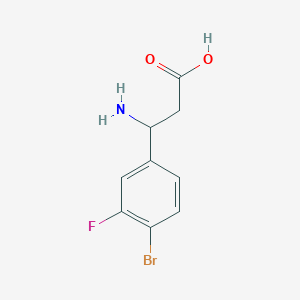

Ethyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a chemical compound with a molecular weight of 225.63 . It is a white to yellow solid and is stored at temperatures between 2-8°C . It is related to the class of pyrrolo[2,3-d]pyrimidines, which are known for their biological activities .

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been well studied . Ecofriendly methods have been reported for the synthesis of Ribociclib precursor, a related compound . These methods involve the use of non-hazardous and renewable solvents such as EtOH and DMSO .Molecular Structure Analysis

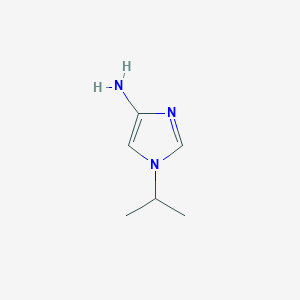

The molecular structure of Ethyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate involves a pyrrolo[2,3-d]pyrimidine core . This core is a six-membered heterocyclic compound containing two nitrogen atoms at the 1st and 3rd positions .Chemical Reactions Analysis

Pyrrolo[2,3-d]pyrimidine derivatives have been synthesized based on molecular diversity . The reactions involve intramolecular cyclization under the influence of sodium methoxide .Physical and Chemical Properties Analysis

Ethyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a white to yellow solid . It is stored at temperatures between 2-8°C . Its IUPAC name is ethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate .科学研究应用

合成和衍生物开发

7H-吡咯并[2,3-d]嘧啶-6-羧酸乙酯是杂环化学中的一种多功能化合物,特别是在各种嘧啶衍生物的合成中。Verves 等人(2013 年)展示了 N-烷基-N-(6-氨基-5-甲酰嘧啶-4-基)-甘氨酸衍生物的合成,该衍生物通过分子内环化生成 7H-吡咯并[2,3-d]嘧啶-6-羧酸甲酯。该过程突出了该化合物在创建新化学实体方面的效用,包括具有潜在生物活性的吡啶并-吡咯并[2,1-c][1,4]恶嗪衍生物 Verves, Kucher, Muzychka, & Smolii, 2013。

抗叶酸和抗肿瘤特性

该化合物还可用作抗叶酸盐开发中的关键中间体,抗叶酸盐是一类具有重大治疗潜力的化合物。Gangjee 等人(2007 年)合成了经典的抗叶酸盐,证明了对人二氢叶酸还原酶 (DHFR) 的有效抑制,DHFR 是叶酸途径中的关键酶,对抗肿瘤活性有影响。这种经典的抗叶酸盐是使用 7H-吡咯并[2,3-d]嘧啶-6-羧酸乙酯衍生物合成的,这突出了其在药物化学中对于开发新癌症疗法的重要性 Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007。

作用机制

Target of Action

Ethyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a pyrrolopyrimidine derivative . Pyrrolopyrimidines are known to have a broad range of biological activities, including acting as inhibitors of kinases such as JAK3 and Akt . These kinases play crucial roles in cell signaling pathways, influencing cell growth, proliferation, and survival .

Mode of Action

Pyrrolopyrimidines are known to interact with their targets (such as kinases) by binding to the atp-binding pocket, inhibiting the kinase’s activity . This inhibition can lead to changes in cell signaling pathways, potentially affecting cell growth and proliferation .

Biochemical Pathways

By inhibiting kinases, these compounds can disrupt signaling pathways, potentially leading to effects such as cell cycle arrest and apoptosis .

Pharmacokinetics

The compound’s molecular weight (19119) and predicted pKa (1091) suggest that it may have good bioavailability .

Result of Action

Related pyrrolopyrimidines have been shown to induce cell cycle arrest and apoptosis in certain cell types . They may also affect the expression of proapoptotic and antiapoptotic proteins .

Action Environment

The action, efficacy, and stability of Ethyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate can be influenced by various environmental factors. For instance, the compound’s stability may be affected by storage temperature . Additionally, the compound’s action and efficacy may be influenced by factors such as the presence of other compounds, the pH of the environment, and the specific cell type .

安全和危害

未来方向

Pyrrolo[2,3-d]pyrimidine derivatives have been intensively studied and used successfully in medicinal chemistry and molecular biology . They have shown potential in the treatment of various diseases, including cancer . Future research may focus on optimizing the synthesis process and exploring the diverse therapeutic potentials of these compounds .

生化分析

Cellular Effects

Some pyrrolopyrimidines have been shown to exhibit significant antiproliferative effects on various cell lines

Molecular Mechanism

Pyrrolopyrimidines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules and changes in gene expression

属性

IUPAC Name |

ethyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-3-6-4-10-5-11-8(6)12-7/h3-5H,2H2,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHROKWPRLUGWDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CN=CN=C2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00857657 | |

| Record name | Ethyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260860-81-8 | |

| Record name | Ethyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-2-[(4-chlorophenyl)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B3094845.png)